

# Spectroscopic and Synthetic Profile of 3,5-Dimethoxybenzoyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dimethoxybenzoyl chloride

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This technical guide provides an in-depth overview of the spectroscopic data and a common synthetic route for **3,5-Dimethoxybenzoyl chloride** (CAS No. 17213-57-9), a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. This document is intended to serve as a comprehensive resource, presenting quantitative spectroscopic data in a clear, tabular format, alongside detailed experimental protocols.

## Spectroscopic Data

The structural elucidation of **3,5-Dimethoxybenzoyl chloride** is critically supported by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following sections provide a summary of the key spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) framework of the molecule.

#### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **3,5-Dimethoxybenzoyl chloride** is characterized by signals corresponding to the aromatic protons and the methoxy groups. While a definitive peer-reviewed quantitative analysis is not readily available in the public domain, analysis of spectral data from various sources indicates the following approximate chemical shifts.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.1 - 7.3	d (doublet)	2H	H-2, H-6 (Aromatic)
~6.7 - 6.9	t (triplet)	1H	H-4 (Aromatic)
~3.8	s (singlet)	6H	-OCH <sub>3</sub> (Methoxy)

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon skeleton of the molecule. Based on available data, the following chemical shifts are observed.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Carbonyl)
~161	C-3, C-5 (Aromatic, O-substituted)
~135	C-1 (Aromatic, C=O substituted)
~108	C-2, C-6 (Aromatic)
~107	C-4 (Aromatic)
~56	-OCH <sub>3</sub> (Methoxy)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,5-Dimethoxybenzoyl chloride**, particularly the gas-phase spectrum available from the National Institute of Standards and Technology (NIST), displays several characteristic absorption bands.[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1770	Strong	C=O stretch (Acyl Chloride)
~1600, ~1460	Medium-Strong	C=C stretch (Aromatic Ring)
~1290	Strong	C-O stretch (Aryl Ether)
~1160	Strong	C-O stretch (Aryl Ether)
~850	Strong	C-H bend (Aromatic, out-of-plane)

## Experimental Protocols

This section details the synthetic preparation of **3,5-Dimethoxybenzoyl chloride** and provides a general outline for the acquisition of spectroscopic data.

### Synthesis of 3,5-Dimethoxybenzoyl Chloride

A common and effective method for the synthesis of **3,5-Dimethoxybenzoyl chloride** is the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride.<sup>[3]</sup>

Procedure:

- Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene in a suitable reaction vessel.
- Add two drops of dimethylformamide (DMF) to the suspension.
- Heat the mixture to 50°C.
- Slowly add 40 ml of thionyl chloride dropwise over a period of 10 minutes.
- After the addition is complete, heat the reaction mixture to 90°C and stir for 2 hours. Vigorous gas evolution will be observed.
- Cool the reaction mixture to room temperature.
- Concentrate the mixture by evaporation using a rotary evaporator.

- Add fresh toluene and repeat the evaporation step to remove residual thionyl chloride.
- Dry the resulting oily residue under high vacuum for 15 minutes to yield **3,5-dimethoxybenzoyl chloride**.

## Spectroscopic Analysis

The following are general protocols for obtaining NMR and IR spectra. The specific parameters may vary depending on the instrumentation used.

### NMR Spectroscopy:

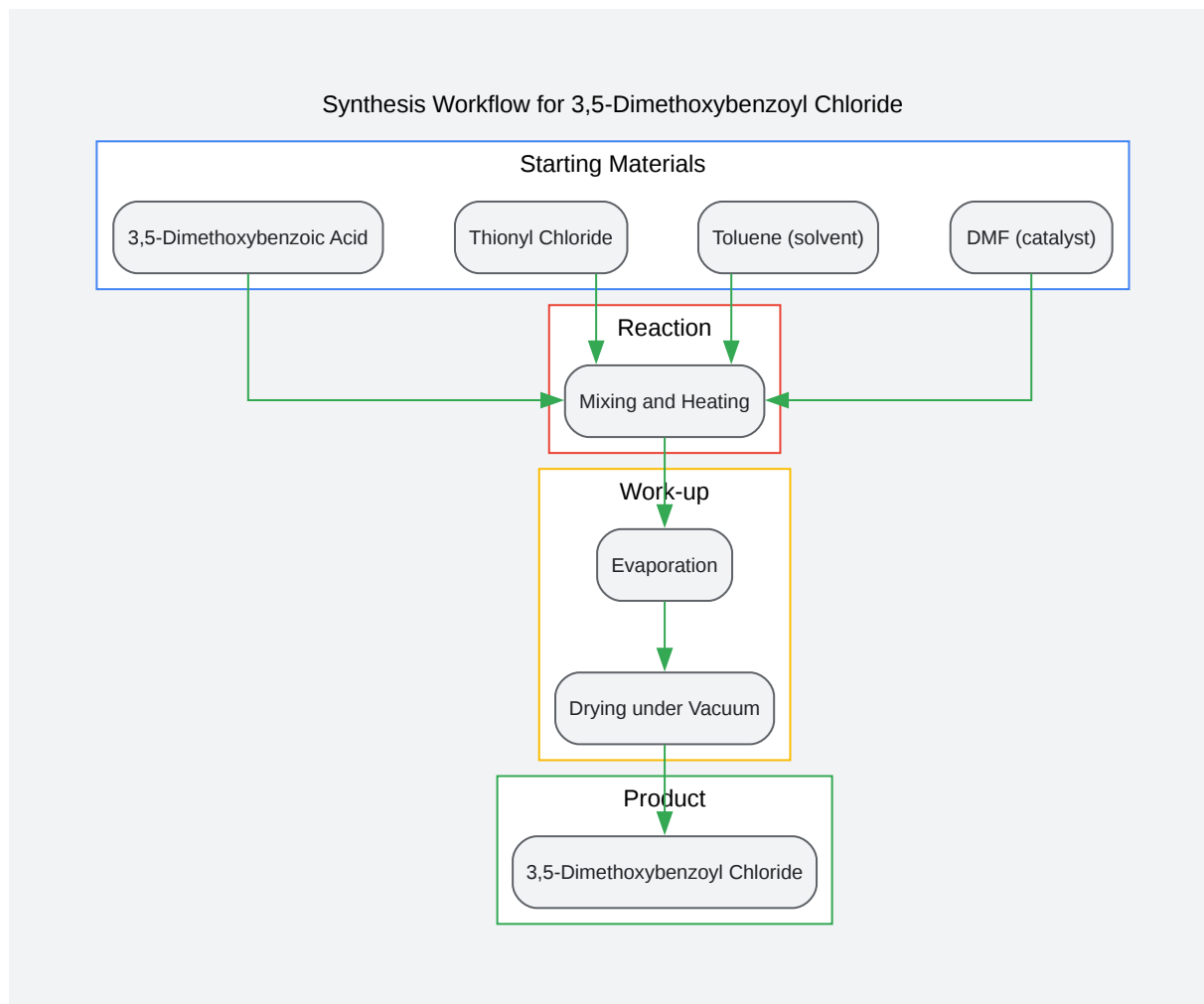
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Dissolve a small amount of the purified **3,5-Dimethoxybenzoyl chloride** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to standard instrument procedures.

### IR Spectroscopy:

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in the gas phase.[\[2\]](#)
- Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).

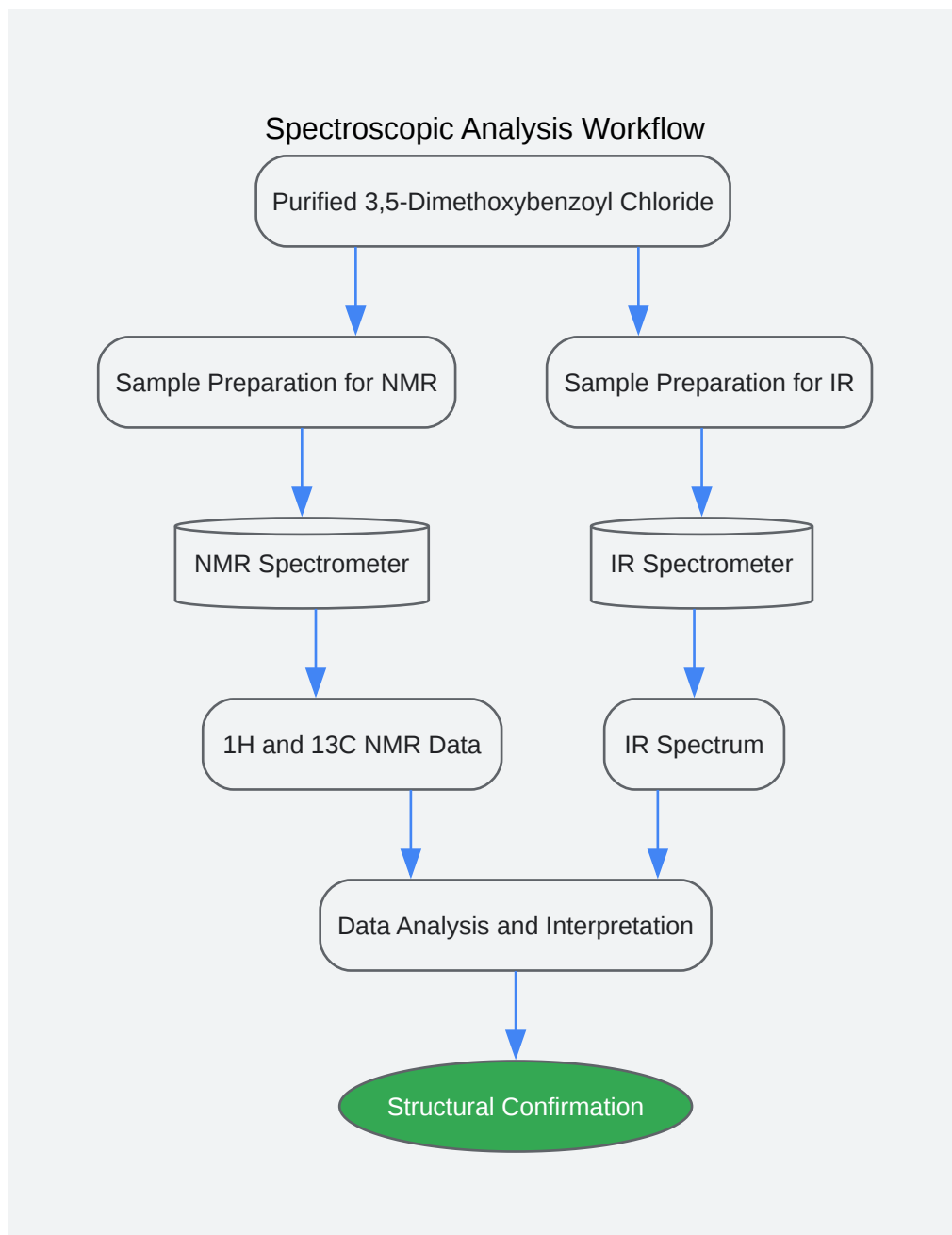
## Workflow and Relationships

The following diagrams illustrate the synthesis and analysis workflow for **3,5-Dimethoxybenzoyl chloride**.



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Caption: Synthesis workflow for **3,5-Dimethoxybenzoyl Chloride**.



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Caption: Workflow for spectroscopic analysis.

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## References

- 1. 3,5-Dimethoxybenzoyl chloride | C<sub>9</sub>H<sub>9</sub>ClO<sub>3</sub> | CID 87003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethoxybenzoyl chloride [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
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